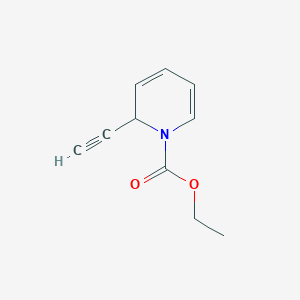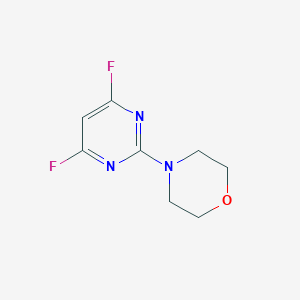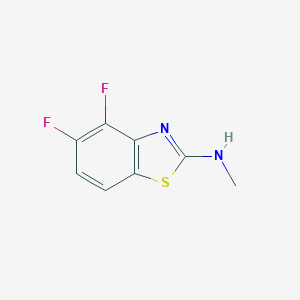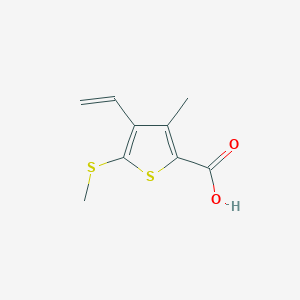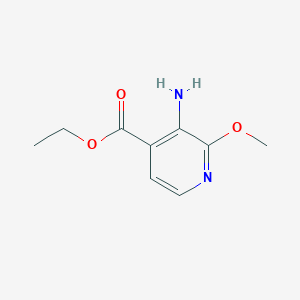
Ethyl 3-amino-2-methoxypyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-methoxypyridine-4-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and medical research. This compound is a pyridine derivative and has a molecular formula of C9H12N2O3.
作用機序
The mechanism of action of Ethyl 3-amino-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that Ethyl 3-amino-2-methoxypyridine-4-carboxylate acts by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which can help prevent neuronal cell death.
生化学的および生理学的効果
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been shown to have analgesic properties, which can help reduce pain.
実験室実験の利点と制限
One advantage of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Ethyl 3-amino-2-methoxypyridine-4-carboxylate. One area of interest is studying its potential use in the treatment of cancer. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate inhibits the growth of cancer cells and explore its potential as a new cancer treatment. Another area of interest is studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate prevents neuronal cell death and explore its potential as a new treatment for these diseases. Finally, researchers can explore the potential use of Ethyl 3-amino-2-methoxypyridine-4-carboxylate as an antioxidant and anti-inflammatory agent, which can have a wide range of applications in medicine and health.
合成法
The synthesis of Ethyl 3-amino-2-methoxypyridine-4-carboxylate involves the reaction of 3-amino-2-methoxypyridine-4-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is Ethyl 3-amino-2-methoxypyridine-4-carboxylate, which can be purified by recrystallization using a suitable solvent.
科学的研究の応用
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal cell death in the brain.
特性
CAS番号 |
175965-77-2 |
|---|---|
製品名 |
Ethyl 3-amino-2-methoxypyridine-4-carboxylate |
分子式 |
C9H12N2O3 |
分子量 |
196.2 g/mol |
IUPAC名 |
ethyl 3-amino-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3,10H2,1-2H3 |
InChIキー |
FHTIPCAYTZJIIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
正規SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



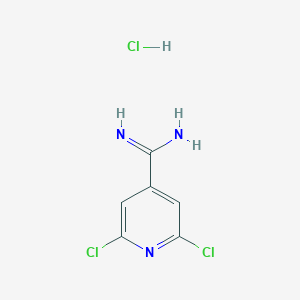

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)






![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
